molecular formula C14H18N4O3 B2675024 5-cyclopropyl-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-1,2-oxazole-3-carboxamide CAS No. 2034390-67-3

5-cyclopropyl-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-1,2-oxazole-3-carboxamide

Cat. No.: B2675024
CAS No.: 2034390-67-3
M. Wt: 290.323
InChI Key: PTWOHOLMRRAEAA-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-1,2-oxazole-3-carboxamide is a complex organic compound that features a cyclopropyl group, an imidazole ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazole ring, the introduction of the imidazole moiety, and the attachment of the cyclopropyl group. Common reagents used in these reactions include cyclopropylamine, 2-bromoethyl imidazole, and oxazole-3-carboxylic acid. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency and quality of the product .

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under mild to moderate conditions, such as room temperature to 80°C, and in solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms of the imidazole or oxazole rings .

Scientific Research Applications

5-cyclopropyl-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-cyclopropyl-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-1,2-oxazole-3-carboxamide is unique due to its combination of the cyclopropyl, imidazole, and oxazole moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes the compound a valuable tool in scientific research and drug development .

Properties

IUPAC Name

5-cyclopropyl-N-[2-(2-imidazol-1-ylethoxy)ethyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c19-14(12-9-13(21-17-12)11-1-2-11)16-4-7-20-8-6-18-5-3-15-10-18/h3,5,9-11H,1-2,4,6-8H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWOHOLMRRAEAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NCCOCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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